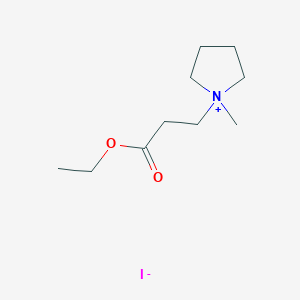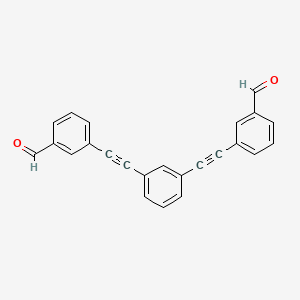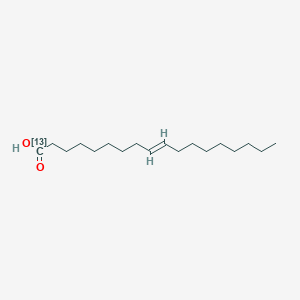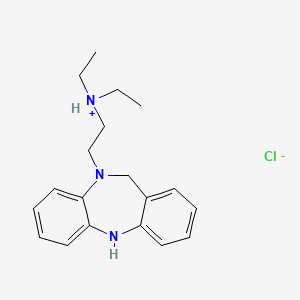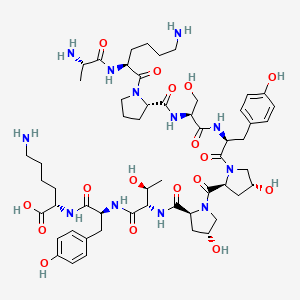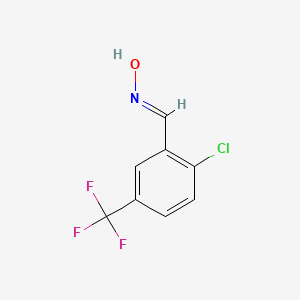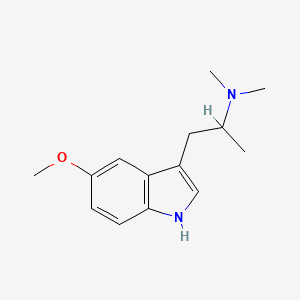
N,N-Dimethyl-5-methoxy-alpha-methyltryptamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole, which serves as the core structure.
Alkylation: The 5-methoxyindole is then subjected to alkylation using N,N-dimethylpropan-2-amine under controlled conditions to introduce the dimethylamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
化学反应分析
Types of Reactions
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with serotonin receptors and other signaling pathways.
相似化合物的比较
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine can be compared with other similar compounds, such as:
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Both compounds share a similar indole structure and exhibit psychoactive properties.
N,N-dimethyltryptamine (DMT): Another indole derivative with psychoactive effects, but lacking the methoxy group present in 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine.
Serotonin: A naturally occurring indole derivative that acts as a neurotransmitter in the brain.
属性
CAS 编号 |
101831-90-7 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC 名称 |
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C14H20N2O/c1-10(16(2)3)7-11-9-15-14-6-5-12(17-4)8-13(11)14/h5-6,8-10,15H,7H2,1-4H3 |
InChI 键 |
WDKDEBAFCKHQPF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


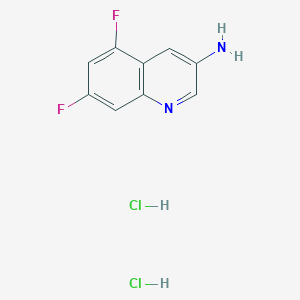
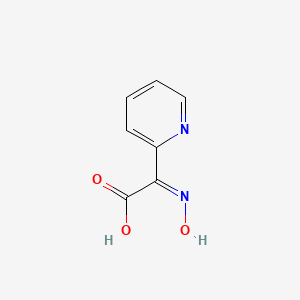
![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
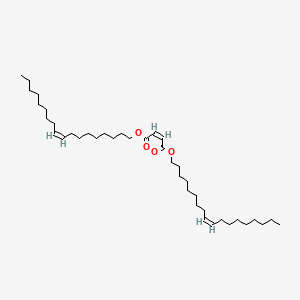
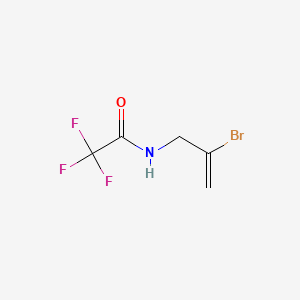
![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
